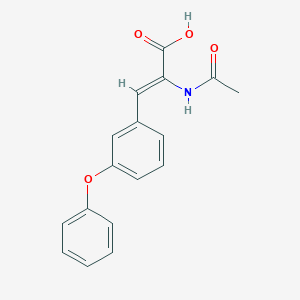
Tetrabutylammonium diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium diacetate, also known as this compound, is a quaternary ammonium salt with the chemical formula (C₄H₉)₄N(C₂H₃O₂)₂. This compound is known for its solubility in organic solvents and its use as a phase-transfer catalyst in various chemical reactions. It is commonly used in organic synthesis and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium diacetate can be synthesized through a multi-step process:
Formation of Tetrabutylammonium Halide: Tributylamine reacts with a butyl halide in an aprotic polar organic solvent to form tetrabutylammonium halide.
Formation of Tetrabutylammonium Hydroxide: The tetrabutylammonium halide is then reacted with an alkali metal hydroxide in an alcohol to produce tetrabutylammonium hydroxide.
Formation of this compound: Finally, tetrabutylammonium hydroxide reacts with acetic acid in the alcohol to yield tetrabutylazanium;diacetate.
Industrial Production Methods
The industrial production of tetrabutylazanium;diacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tetrabutylammonium diacetate undergoes several types of chemical reactions, including:
Substitution Reactions: It is a good source of nucleophilic acetate ions for SN2 substitution reactions, commonly used to displace sulfonates and allylic halides to form corresponding acetates.
Base-Catalyzed Reactions: It can act as a mild, soluble base in reactions such as the Sonogashira reaction and Heck arylation.
Common Reagents and Conditions
Reagents: Common reagents include butyl halides, alkali metal hydroxides, and acetic acid.
Conditions: Reactions typically occur in aprotic polar organic solvents and alcohols, with careful control of temperature and reaction time.
Major Products
The major products formed from these reactions include various acetates and other substituted organic compounds, depending on the specific reactants and conditions used.
科学的研究の応用
Tetrabutylammonium diacetate has a wide range of scientific research applications:
Medicine: Its role as a phase-transfer catalyst makes it useful in the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
The mechanism of action of tetrabutylazanium;diacetate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase .
類似化合物との比較
Similar Compounds
Tetrabutylammonium Bromide: Similar in structure but with a bromide ion instead of acetate.
Tetrabutylammonium Hydroxide: Contains a hydroxide ion and is used in similar applications as a base.
Tetrabutylammonium Fluoride: Used in organic synthesis for different types of reactions.
Uniqueness
Tetrabutylammonium diacetate is unique due to its specific combination of tetrabutylammonium and acetate ions, which provides distinct solubility and reactivity properties. Its ability to act as a phase-transfer catalyst and its solubility in organic solvents make it particularly valuable in various chemical and industrial processes .
特性
IUPAC Name |
tetrabutylazanium;diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWKMCJTQJDLF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-].CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42NO4- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyhexadecylideneamino)-4-methylsulfanylbutylidene]amino]ethylidene]amino]-3-(4-hydroxyphenyl)propylidene]amino]-5-iminopentylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1,3-dihydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-methylpentanoic acid](/img/structure/B8055304.png)

![4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B8055317.png)


![(Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B8055329.png)

![methyl (Z)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B8055347.png)
![N-[[4-(aminomethyl)phenyl]methyl]-N-ethylethanamine;dihydrochloride](/img/structure/B8055352.png)
![[(2S)-3-(4-iodophenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B8055367.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate](/img/structure/B8055372.png)

![(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8055386.png)
